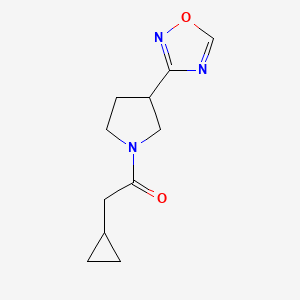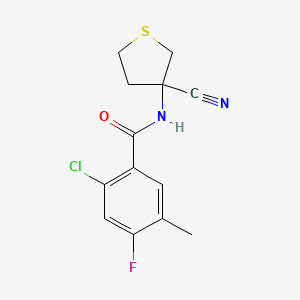
2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core:
Introduction of Functional Groups: The chloro, fluoro, and methyl groups can be introduced via halogenation and alkylation reactions.
Formation of the Thiolan Ring: The thiolan ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Possible development as a pharmaceutical agent due to its unique functional groups.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluorobenzamide: Lacks the methyl group, which may affect its chemical properties and applications.
2-Chloro-N-(3-cyanothiolan-3-yl)-5-methylbenzamide: Lacks the fluoro group, potentially altering its reactivity and biological activity.
2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzoic acid: Contains a carboxylic acid group instead of an amide, which can significantly change its chemical behavior.
Uniqueness
The presence of multiple functional groups in 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide makes it a versatile compound with unique reactivity and potential applications. Its combination of chloro, cyano, thiolan, fluoro, and methyl groups distinguishes it from similar compounds, offering a wide range of possibilities for chemical modifications and applications.
Propriétés
IUPAC Name |
2-chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2OS/c1-8-4-9(10(14)5-11(8)15)12(18)17-13(6-16)2-3-19-7-13/h4-5H,2-3,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWLOFXFFPWQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)
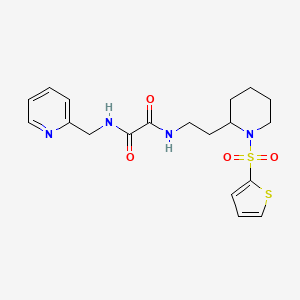
![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)
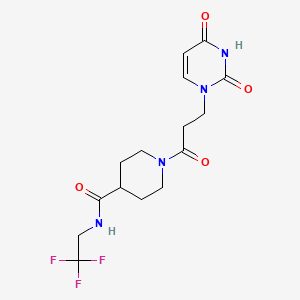
![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)
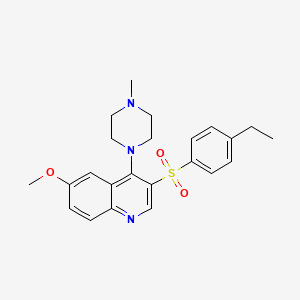
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2873163.png)
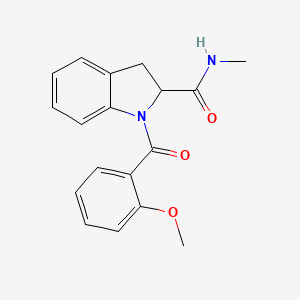
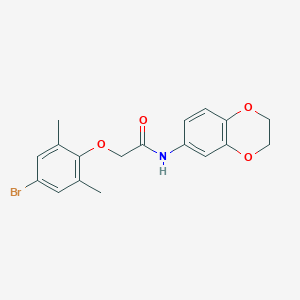
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)
![2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2873168.png)
